Cas no 1567897-74-8 ((3R)-1-(2-methylpropyl)pyrrolidin-3-ol)

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a 2-methylpropyl substituent on the nitrogen atom. Its stereospecific (R)-configuration ensures precise enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound’s structural features, including a secondary alcohol and a tertiary amine, contribute to its utility as an intermediate in the development of bioactive molecules, particularly in medicinal chemistry. Its stability under standard conditions and compatibility with further functionalization enhance its versatility in organic synthesis. The isobutyl group may influence lipophilicity, potentially optimizing pharmacokinetic properties in drug design.
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol structure
1567897-74-8 structure
商品名:(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
CAS番号:1567897-74-8
MF:C8H17NO
メガワット:143.226682424545
MDL:MFCD21645913
CID:5562755
PubChem ID:89708588

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • (3R)-1-(2-methylpropyl)pyrrolidin-3-ol
    • MDL: MFCD21645913
    • インチ: 1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1
    • InChIKey: JIJMHLNVPUQWOG-MRVPVSSYSA-N
    • ほほえんだ: O[C@@H]1CCN(CC(C)C)C1

計算された属性

  • せいみつぶんしりょう: 143.131014166g/mol
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 23.5Ų

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3476337-0.5g
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
1567897-74-8 95%
0.5g
$299.0 2023-09-03
Enamine
EN300-3476337-0.05g
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
1567897-74-8 95%
0.05g
$73.0 2023-09-03
Enamine
EN300-3476337-2.5g
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
1567897-74-8 95%
2.5g
$782.0 2023-09-03
Enamine
EN300-3476337-5g
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
1567897-74-8 95%
5g
$1157.0 2023-09-03
Aaron
AR027W87-50mg
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
1567897-74-8 95%
50mg
$126.00 2023-12-15
Aaron
AR027W87-500mg
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
1567897-74-8 95%
500mg
$437.00 2023-12-15
Aaron
AR027W87-2.5g
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
1567897-74-8 95%
2.5g
$1101.00 2023-12-15
1PlusChem
1P027VZV-1g
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
1567897-74-8 95%
1g
$554.00 2024-06-20
1PlusChem
1P027VZV-500mg
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
1567897-74-8 95%
500mg
$432.00 2024-06-20
Enamine
EN300-3476337-0.25g
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
1567897-74-8 95%
0.25g
$156.0 2023-09-03

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol 関連文献

(3R)-1-(2-methylpropyl)pyrrolidin-3-olに関する追加情報

Recent Advances in the Study of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS: 1567897-74-8) in Chemical Biology and Pharmaceutical Research

The compound (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS: 1567897-74-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral pyrrolidine derivative has been identified as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system (CNS). Recent studies have explored its role in modulating neurotransmitter systems, with a focus on its enantiomeric purity and stereospecific interactions with biological targets.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a building block for novel dopamine receptor modulators. The research team utilized asymmetric synthesis techniques to produce high-purity (3R)-1-(2-methylpropyl)pyrrolidin-3-ol, achieving >99% enantiomeric excess. This advancement is particularly significant as the stereochemistry of the compound has been shown to dramatically influence its pharmacological profile. Molecular docking studies revealed that the (R)-enantiomer exhibits superior binding affinity to D2-like dopamine receptors compared to its (S)-counterpart.

In parallel research, the compound's potential in pain management has been explored. A preclinical study demonstrated that derivatives of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol exhibit potent κ-opioid receptor agonism with reduced side effects compared to traditional opioids. The unique structural features of the compound, particularly its ability to maintain receptor selectivity while minimizing off-target interactions, make it a promising scaffold for developing next-generation analgesics. These findings were recently presented at the American Chemical Society's 2024 National Meeting.

The synthetic accessibility of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, green chemistry approach to its production, utilizing biocatalytic reduction as a key step. This development addresses previous challenges in large-scale synthesis while maintaining the compound's high stereochemical purity, making it more viable for industrial applications.

Emerging research suggests potential applications beyond CNS disorders. Preliminary in vitro studies indicate that certain derivatives show activity against antibiotic-resistant bacterial strains, possibly through disruption of bacterial quorum sensing systems. While these findings are still in early stages, they highlight the compound's versatility as a pharmacophore. Further structure-activity relationship studies are currently underway to optimize these antimicrobial properties.

In conclusion, (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS: 1567897-74-8) represents a valuable chemical entity with diverse therapeutic potential. Recent advances in its synthesis, characterization, and biological evaluation have positioned it as an important focus area for drug discovery efforts. Future research directions likely include expanded preclinical testing of optimized derivatives and further exploration of its mechanism of action at molecular levels.

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